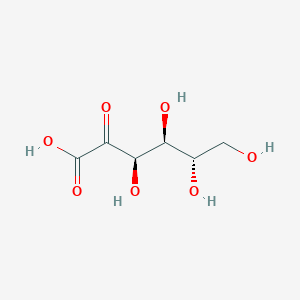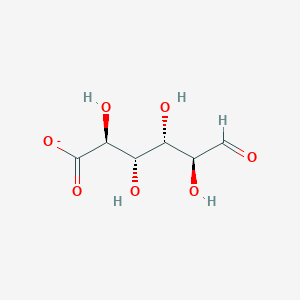
2-keto-L-gluconic acid
概要
説明
2-Keto-L-gluconic acid is an organic compound that plays a significant role in various biochemical processes. It is a key intermediate in the biosynthesis of vitamin C (ascorbic acid) and is known for its applications in the food, pharmaceutical, and chemical industries. This compound is characterized by its keto group at the second position and its gluconic acid backbone, making it a crucial molecule in metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: 2-Keto-L-gluconic acid can be synthesized through several methods, including microbial fermentation and chemical synthesis. One common method involves the oxidation of D-glucose using specific strains of bacteria such as Gluconobacter oxydans. This process typically requires controlled conditions, including optimal pH, temperature, and aeration to maximize yield .
Industrial Production Methods: Industrial production of this compound often employs a two-step fermentation process. In the first step, D-sorbitol is converted to L-sorbose by Gluconobacter oxydans. In the second step, L-sorbose is further oxidized to this compound by a co-culture system composed of Ketogulonicigenium vulgare and associated bacteria . This method is favored for its efficiency and high yield.
化学反応の分析
Types of Reactions: 2-Keto-L-gluconic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce 2,5-diketo-D-gluconic acid.
Reduction: It can be reduced to form L-gulonic acid.
Esterification: It reacts with alcohols to form esters, such as methyl 2-keto-L-gulonate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Esterification: Catalysts such as potassium 12-phosphotungstate are employed for esterification reactions.
Major Products:
2,5-Diketo-D-gluconic acid: Formed through oxidation.
L-Gulonic acid: Formed through reduction.
Methyl 2-keto-L-gulonate: Formed through esterification with methanol.
科学的研究の応用
2-Keto-L-gluconic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as an intermediate in metabolic pathways and is studied for its role in cellular processes.
Medicine: It is a precursor for vitamin C production, which is essential for human health.
Industry: It is used in the production of food additives, pharmaceuticals, and cosmetics
作用機序
The mechanism of action of 2-keto-L-gluconic acid involves its role as an intermediate in the biosynthesis of vitamin C. The enzyme glucose dehydrogenase catalyzes the oxidation of glucose to this compound, which is then converted to ascorbic acid by the enzyme L-gulonolactone oxidase . This compound also exhibits anti-inflammatory and antioxidant effects, contributing to its therapeutic potential .
類似化合物との比較
2-Keto-D-gluconic acid: Another keto acid with similar properties but different stereochemistry.
L-Gulonic acid: A reduced form of 2-keto-L-gluconic acid.
2,5-Diketo-D-gluconic acid: An oxidized derivative of this compound.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of vitamin C and its applications in various industries. Its ability to undergo multiple chemical reactions and serve as a precursor for important compounds highlights its versatility and significance in scientific research and industrial applications .
特性
IUPAC Name |
(3R,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3-,4+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-YVZJFKFKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314241 | |
| Record name | 2-keto-L-Gluconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29123-55-5 | |
| Record name | 2-keto-L-Gluconic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29123-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-keto-L-Gluconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B3433393.png)
![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B3433397.png)




